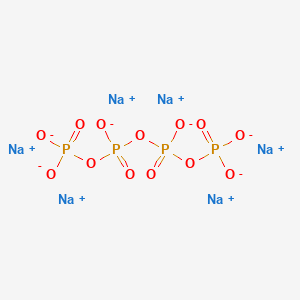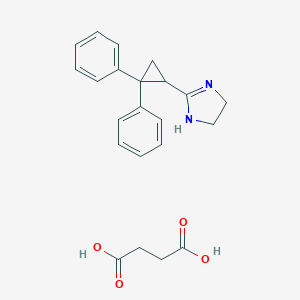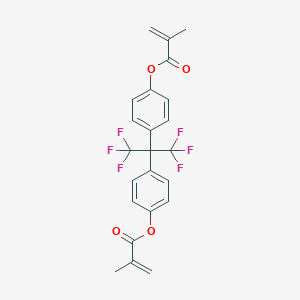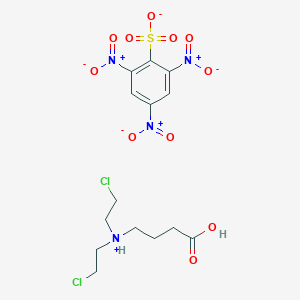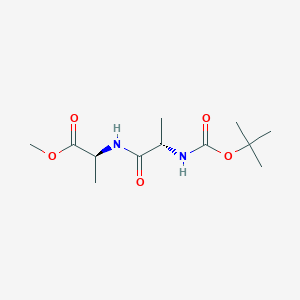
Boc-Ala-Ala-OMe
Vue d'ensemble
Description
Boc-Ala-Ala-OMe , also known as methyl N-(tert-butoxycarbonyl)-L-alaninate , is a compound used in peptide chemistry and drug development. It falls under the category of N-protected amino acids . The Boc group (tert-butoxycarbonyl) serves as a protecting group for the amino acid alanine, preventing unwanted reactions during peptide synthesis. The compound appears as a white to light yellow powder or crystals .
Molecular Structure Analysis
The molecular formula of Boc-Ala-Ala-OMe is C9H17NO4 , with a molecular weight of 203.24 g/mol . The compound consists of an alanine residue with a Boc group attached to the amino nitrogen and a methyl ester group at the carboxyl terminus .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Supramolecular Helical Self-Assembly
“Boc-Ala-Ala-OMe” can be used in the study of supramolecular helical self-assembly of small peptides . The self-assembly of peptides forming various micro to nanostructures has several applications in nanobiotechnology . This includes the formation of various interesting micro to nano-level structures such as nano-rods, nano-tubes, nanofibrils, nanoribbons, nanospheres, and nanobelts .
Nanobiotechnology
The self-assembled structures of “Boc-Ala-Ala-OMe” have exciting applications in nanobiotechnology . These structures can be used in the delivery of xenobiotics, optoelectronics, piezoelectrics and pyroelectrics, optical waveguides, sensing, and photocatalysts .
Material Science
The self-assembled structures of “Boc-Ala-Ala-OMe” can also be used in material science . Due to their structural diversity, biocompatibility, bioactivity, biodegradability, self-association ability, molecular recognition, flexible mechanical stability and electronic properties, these peptides are attractive entities in material science .
Medicinal Chemistry
“Boc-Ala-Ala-OMe” can be used in medicinal chemistry . The self-assembled structures of these peptides can be used in drug delivery, gene expression, and ion channels .
Tissue Engineering
The self-assembled structures of “Boc-Ala-Ala-OMe” can be used in tissue engineering . These structures can be used to create biosensors, smart materials, and devices .
Alzheimer’s Research
“Boc-Ala-Ala-OMe” can be used in Alzheimer’s research . Both N- and C-protected dipeptides, similar to “Boc-Ala-Ala-OMe”, bearing sequence homogeneity with the C-terminus of Alzheimer’s Aβ39–40 and Aβ41–42, respectively, exhibit intermolecular hydrogen-bonded supramolecular parallel β-sheet structures in crystalline form .
Mécanisme D'action
Target of Action
Boc-Ala-Ala-OMe is a derivative of alanine . Alanine is a non-essential amino acid that plays a crucial role in the metabolism of glucose, a simple carbohydrate that the body uses for energy .
Mode of Action
As an alanine derivative, it may influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Biochemical Pathways
Alanine, the parent compound, is involved in various biochemical pathways, including protein synthesis and glucose metabolism .
Pharmacokinetics
Its solubility in dmso is reported to be 100 mg/ml , which could potentially influence its bioavailability.
Result of Action
Amino acids and their derivatives are recognized to be beneficial as ergogenic dietary substances, suggesting that they may enhance physical performance and recovery .
Action Environment
It is known that the compound is a solid at temperatures below 32°c and a liquid at temperatures above 35°c . This suggests that temperature could potentially influence its state and, consequently, its bioavailability and efficacy.
Propriétés
IUPAC Name |
methyl (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O5/c1-7(14-11(17)19-12(3,4)5)9(15)13-8(2)10(16)18-6/h7-8H,1-6H3,(H,13,15)(H,14,17)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWPOGQDZNCNLK-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



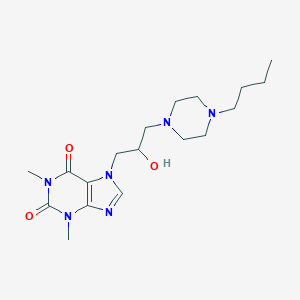
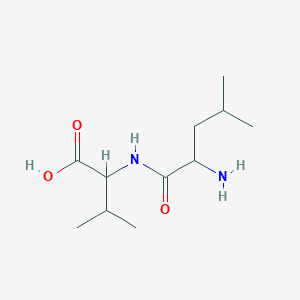
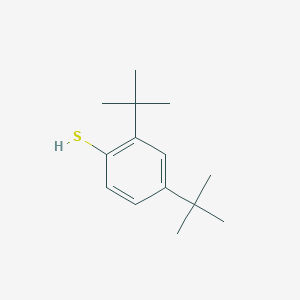
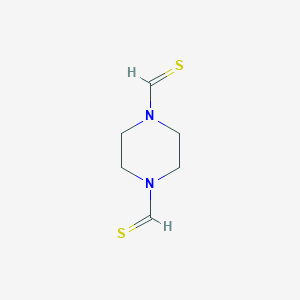
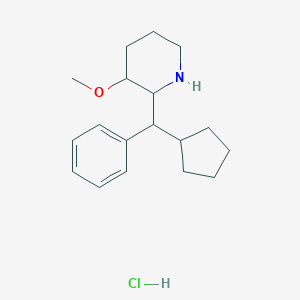


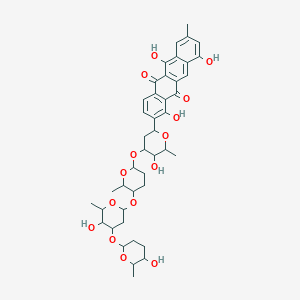
![[(2-Hydroxy-3-methoxyphenyl)methylideneamino]-trimethylazanium;iodide](/img/structure/B12142.png)
